molecular formula C12H10N2O2 B13810094 Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- CAS No. 5515-13-9

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-

Cat. No.: B13810094
CAS No.: 5515-13-9
M. Wt: 214.22 g/mol
InChI Key: AGRLVQLFYRSJOL-UHFFFAOYSA-N
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Description

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- is an organic compound with the molecular formula C11H8N2O It is a derivative of propanedinitrile, where the methylene group is substituted with a methoxy(4-methoxyphenyl)methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- typically involves the condensation of 4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- can be compared with other similar compounds such as:

    Propanedinitrile, [4-methoxyphenyl)methylene]-: Lacks the additional methoxy group, leading to different chemical properties and reactivity.

    Propanedinitrile, [4-hydroxyphenyl)methylene]-: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    Propanedinitrile, [4-chlorophenyl)methylene]-:

Properties

CAS No.

5515-13-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[methoxy-(4-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-9(4-6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3

InChI Key

AGRLVQLFYRSJOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)OC

Origin of Product

United States

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